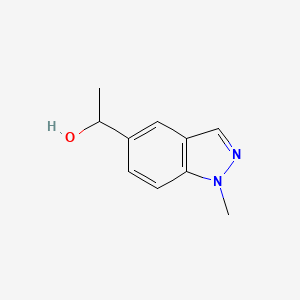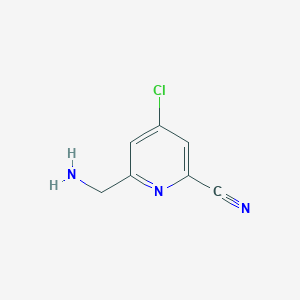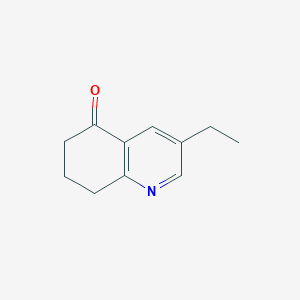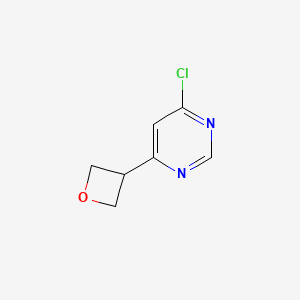
1-(1-Methyl-1H-indazol-5-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Methyl-1H-indazol-5-yl)ethanol is a chemical compound with the molecular formula C10H12N2O. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound features an indazole ring substituted with a methyl group and an ethanol moiety, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(1-Methyl-1H-indazol-5-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of indazole with formaldehyde under acidic conditions, typically using a catalyst and a suitable solvent such as sodium hydroxide and methanol . Another method includes the reduction of 1-(1-methyl-1H-indazol-5-yl)ethanone using reducing agents like sodium borohydride in an appropriate solvent .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Methyl-1H-indazol-5-yl)ethanol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: 1-(1-Methyl-1H-indazol-5-yl)ethanone.
Reduction: 1-(1-Methyl-1H-indazol-5-yl)ethane.
Substitution: 1-(1-Methyl-1H-indazol-5-yl)ethyl chloride.
Aplicaciones Científicas De Investigación
1-(1-Methyl-1H-indazol-5-yl)ethanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is utilized in the production of catalysts, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(1-Methyl-1H-indazol-5-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structural modifications . It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparación Con Compuestos Similares
- 1-(1-Methyl-1H-indazol-5-yl)ethanone
- 1-(1-Methyl-1H-indazol-5-yl)ethan-1-amine hydrochloride
- 1-(1-Methyl-1H-indazol-3-yl)methanol
Comparison: 1-(1-Methyl-1H-indazol-5-yl)ethanol is unique due to its ethanol moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, 1-(1-Methyl-1H-indazol-5-yl)ethanone lacks the hydroxyl group, making it less reactive in nucleophilic substitution reactions . Similarly, 1-(1-Methyl-1H-indazol-5-yl)ethan-1-amine hydrochloride has an amine group instead of a hydroxyl group, altering its solubility and interaction with biological targets .
Propiedades
Fórmula molecular |
C10H12N2O |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
1-(1-methylindazol-5-yl)ethanol |
InChI |
InChI=1S/C10H12N2O/c1-7(13)8-3-4-10-9(5-8)6-11-12(10)2/h3-7,13H,1-2H3 |
Clave InChI |
KPQZSKBOLKCQHS-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC2=C(C=C1)N(N=C2)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(NZ)-N-[1-(2-chlorophenyl)ethylidene]hydroxylamine](/img/structure/B11914309.png)





![2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11914347.png)
![7-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B11914352.png)



![1,2,3,4-Tetrahydropyrimido[1,2-a]indole](/img/structure/B11914363.png)


